molecular formula C8H13N3O2 B1445461 ethyl 2-ethyl-5-methyl-2H-1,2,3-triazole-4-carboxylate CAS No. 942060-25-5

ethyl 2-ethyl-5-methyl-2H-1,2,3-triazole-4-carboxylate

Cat. No.: B1445461
CAS No.: 942060-25-5
M. Wt: 183.21 g/mol
InChI Key: YHSXWVUOMUYADD-UHFFFAOYSA-N
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Description

ethyl 2-ethyl-5-methyl-2H-1,2,3-triazole-4-carboxylate is a chemical compound with the molecular formula C8H13N3O2 and a molecular weight of 183.21 g/mol. This compound is widely used in various industries, including pharmaceuticals and agriculture.

Preparation Methods

The synthesis of ethyl 2-ethyl-5-methyl-2H-1,2,3-triazole-4-carboxylate typically involves a one-pot procedure. This method is efficient and practical, allowing for the synthesis of several 2-substituted-4-methylthiazole-5-carboxylates from commercially available starting materials . The reaction conditions are mild, and the products are obtained in good yields . The traditional two-step synthesis involves the use of ethyl acetoacetate, N-bromosuccinimide, and thiourea or its N-substituted derivatives .

Chemical Reactions Analysis

ethyl 2-ethyl-5-methyl-2H-1,2,3-triazole-4-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include N-bromosuccinimide, thiourea, and iodine . The major products formed from these reactions are 2-substituted-4-methylthiazole-5-carboxylates .

Scientific Research Applications

ethyl 2-ethyl-5-methyl-2H-1,2,3-triazole-4-carboxylate has a wide range of scientific research applications. It is used in the synthesis of biologically important and medicinally useful agents . This compound has shown significant antileukemic activity on various human cells and exhibited promising antineoplastic potential . It is also used in the preparation of Schiff bases, which have diverse therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .

Mechanism of Action

The mechanism of action of ethyl 2-ethyl-5-methyl-2H-1,2,3-triazole-4-carboxylate involves the inhibition of specific molecular targets and pathways. For example, it has been observed to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway . These mechanisms contribute to its neuroprotective and anti-neuroinflammatory effects .

Comparison with Similar Compounds

ethyl 2-ethyl-5-methyl-2H-1,2,3-triazole-4-carboxylate can be compared with other similar compounds, such as 2,4-disubstituted thiazoles . These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The unique aspect of this compound is its significant antileukemic activity and promising antineoplastic potential .

List of Similar Compounds::
  • 2,4-Disubstituted thiazoles
  • Thiazole derivatives
  • Triazole-pyrimidine-based compounds

Properties

IUPAC Name

ethyl 2-ethyl-5-methyltriazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-4-11-9-6(3)7(10-11)8(12)13-5-2/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSXWVUOMUYADD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=C(C(=N1)C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-ethyl-5-methyl-2H-1,2,3-triazole-4-carboxylate
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ethyl 2-ethyl-5-methyl-2H-1,2,3-triazole-4-carboxylate

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